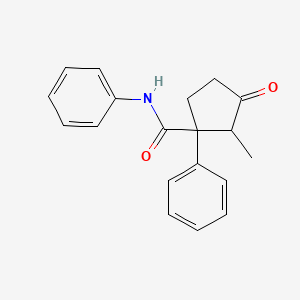
2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide, also known as CAS number 40547-16-6, is a chemical compound that belongs to the class of cyclopentanecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a key role in the inflammatory response.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide. One study showed that this compound has potent anti-inflammatory effects in vivo, reducing the production of inflammatory cytokines and chemokines. Another study demonstrated that 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide has potent analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for investigating the mechanisms underlying pain and inflammation. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide. One potential direction is to investigate the potential of this compound as a lead compound for the development of new drugs for the treatment of pain and inflammation. Another direction is to investigate the mechanism of action of this compound in more detail, to gain a better understanding of how it exerts its anti-inflammatory and analgesic effects. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo, to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide can be achieved by several methods. One of the most commonly used methods involves the reaction of 2-methylcyclopentanone with N,1-diphenylurea in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide as a white solid with a yield of around 70-80%.
Applications De Recherche Scientifique
2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide has shown potential applications in various scientific research fields. One of the most significant applications of this compound is in medicinal chemistry. Several studies have shown that 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-methyl-3-oxo-N,1-diphenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-17(21)12-13-19(14,15-8-4-2-5-9-15)18(22)20-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTBIIFMNQEIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5161645.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![diethyl 5-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5161650.png)
![3-(methylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5161655.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide](/img/structure/B5161659.png)

![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)

![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)
![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)
![methyl 2-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5161755.png)